molecular formula C6H8N2O3 B14694117 1-Isocyanato-2-(2-isocyanatoethoxy)ethane CAS No. 25595-74-8

1-Isocyanato-2-(2-isocyanatoethoxy)ethane

Cat. No.: B14694117
CAS No.: 25595-74-8
M. Wt: 156.14 g/mol
InChI Key: QLOQTKGUQKAAAB-UHFFFAOYSA-N
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Description

1-Isocyanato-2-(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C6H10N2O3. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene, followed by the reaction with ammonia to form the corresponding urea derivative. This urea derivative is then treated with phosgene again to yield the diisocyanate.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The compound can polymerize to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Alcohols and Amines: These reagents are commonly used to react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as dibutyltin dilaurate or triethylamine are often used to accelerate the reactions.

Major Products:

    Urethanes: Formed by the reaction with alcohols.

    Ureas: Formed by the reaction with amines.

    Polyurethanes: Formed by the polymerization with polyols.

Scientific Research Applications

1-Isocyanato-2-(2-isocyanatoethoxy)ethane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for various biochemical assays.

    Medicine: Utilized in the development of drug delivery systems and medical adhesives.

    Industry: Integral in the production of polyurethane foams, coatings, and adhesives, which are used in construction, automotive, and packaging industries.

Mechanism of Action

The mechanism of action of 1-isocyanato-2-(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in the production of polyurethanes and other polymeric materials.

Comparison with Similar Compounds

    Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.

    Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.

Uniqueness: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane is unique due to its aliphatic structure, which imparts different physical and chemical properties compared to aromatic diisocyanates like TDI and MDI. This aliphatic nature often results in lower toxicity and different mechanical properties in the resulting polymers.

Properties

CAS No.

25595-74-8

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

1-isocyanato-2-(2-isocyanatoethoxy)ethane

InChI

InChI=1S/C6H8N2O3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2

InChI Key

QLOQTKGUQKAAAB-UHFFFAOYSA-N

Canonical SMILES

C(COCCN=C=O)N=C=O

Origin of Product

United States

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